
Oxan-4-ylmethyl methanesulfonate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Genotoxicity Studies
Oxan-4-ylmethyl methanesulfonate is used in genotoxicity studies to understand the impact of alkylating agents on DNA. It acts by methylating guanine and adenine bases, which is a common form of DNA damage induced by alkylating agents used in chemotherapy . This makes it a valuable tool for studying the mechanisms of DNA repair and the effects of DNA damage on cell viability.
Lipid Membrane Research
Research has shown that alkylating agents like Oxan-4-ylmethyl methanesulfonate can trigger lipid alterations at the inner nuclear membrane independent of their DNA-damaging ability . This is significant for understanding the role of lipid membranes in genome stability and the maintenance pathways, as well as the broader implications of lipid stress in cellular functions.
Pharmaceutical Impurity Analysis
In the pharmaceutical industry, Oxan-4-ylmethyl methanesulfonate is studied for its role as a potential genotoxic impurity in drug substances. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze and control the presence of such impurities, ensuring the safety and efficacy of pharmaceutical products .
Solvent Screening in Organic Synthesis
The compound is involved in studies related to nucleophilic substitution reactions, which often occur in aprotic solvents. Screening different solvents for their reactivity with Oxan-4-ylmethyl methanesulfonate helps in optimizing conditions for various organic synthesis processes .
Chemical Safety and Regulation
Oxan-4-ylmethyl methanesulfonate is also important in the context of chemical safety and regulation. Understanding its formation, reactivity, and potential as a genotoxic impurity informs regulatory guidelines and safety assessments for chemicals used in both research and industry .
Mechanistic Studies of Alkylating Agents
It serves as a model compound for mechanistic studies to understand how alkylating agents work. This is crucial for the development of new chemotherapeutic agents and for predicting the behavior of similar compounds in biological systems .
Safety and Hazards
Propriétés
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-ylmethyl methanesulfonate | |
CAS RN |
132291-95-3 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
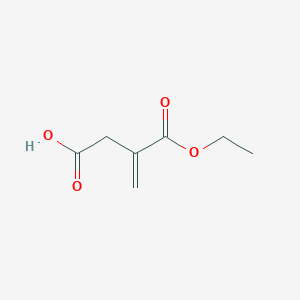

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)


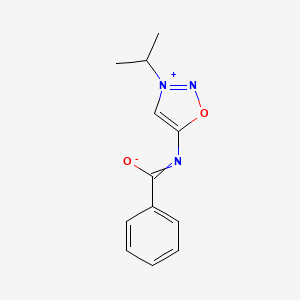
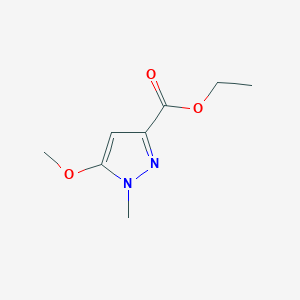
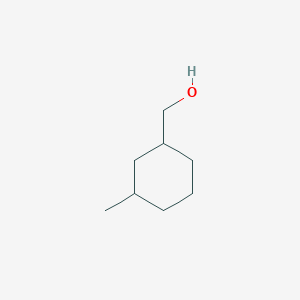
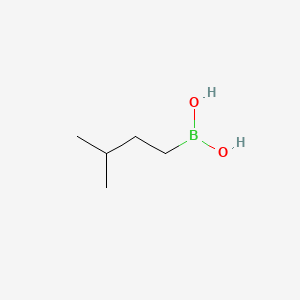

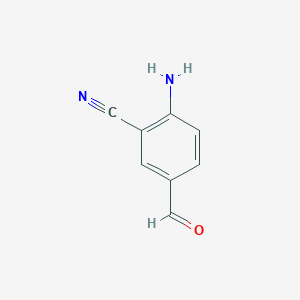
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)